N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylbutanamide
Description
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylbutanamide is a structurally complex molecule featuring a pyrimidine core, an indole moiety, and a branched aliphatic amide group. The compound’s architecture enables interactions with diverse biological targets, particularly enzymes and receptors involved in inflammation and cancer progression .
Key structural attributes:
- Pyrimidine ring: Substituted with methyl groups at positions 4 and 6, enhancing hydrophobic interactions.
- Indole system: A 1H-indol-3-yl group linked via an ethylamino spacer, contributing to π-π stacking and hydrogen bonding.
- Amide backbone: A 2-ethylbutanamide group that modulates solubility and bioavailability.
Mechanistic studies employ techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities .
Properties
Molecular Formula |
C23H30N6O |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-2-ethylbutanamide |
InChI |
InChI=1S/C23H30N6O/c1-5-17(6-2)21(30)28-22(29-23-26-15(3)13-16(4)27-23)24-12-11-18-14-25-20-10-8-7-9-19(18)20/h7-10,13-14,17,25H,5-6,11-12H2,1-4H3,(H2,24,26,27,28,29,30) |
InChI Key |
HAUHEIUZQNQZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC(=NCCC1=CNC2=CC=CC=C21)NC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylbutanamide involves multiple steps. One common method involves the condensation of β-dicarbonyl compounds with amines. For instance, the synthesis of similar pyrimidine derivatives has been achieved using microwave irradiation, which offers the advantage of shorter reaction times and higher yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activities make it a candidate for studying various biochemical pathways and interactions.
Medicine: Due to its potential antibacterial, antifungal, and anticancer properties, it is investigated for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as herbicides or antioxidants
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylbutanamide involves its interaction with various molecular targets. The pyrimidine moiety can interact with nucleic acids, affecting DNA and RNA synthesis. The indole moiety can interact with proteins and enzymes, modulating their activity. These interactions can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining pyrimidine, indole, and amide functionalities. Below is a comparative analysis with structurally or functionally related molecules:
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Biological Activity | Unique Aspects vs. Target Compound | References |
|---|---|---|---|---|
| Target Compound | Pyrimidine, indole, 2-ethylbutanamide | Anti-inflammatory, anticancer | Reference standard for comparison | |
| Compound A | Pyrimidine core | Anticancer | Lacks indole moiety; reduced target specificity | |
| Compound B | Biphenyl backbone | Anti-inflammatory | No pyrimidine; distinct substituent positioning | |
| Brigatinib | Pyrimidine, indole | Cancer therapy (ALK inhibitor) | Includes additional aromatic rings | |
| N-{(E)-...-2-methylpropanamide | Chloro-substituted indole, pyrimidine | Kinase inhibition | Chloro group enhances electrophilic reactivity | |
| Sorafenib | Pyrimidine, trifluoromethyl phenyl | Multi-targeted cancer therapy | Lacks indole; focuses on Raf kinase inhibition |
Key Observations:
Indole Role : The indole moiety in the target compound distinguishes it from pyrimidine-only analogs (e.g., Compound A) by enabling interactions with hydrophobic pockets in enzymes like cyclooxygenase-2 (COX-2) .
Substituent Effects : Compared to chloro-indole derivatives (e.g., N-{(E)-...-2-methylpropanamide), the target compound’s methyl and ethyl groups reduce steric hindrance, improving binding kinetics .
Therapeutic Scope: Unlike Brigatinib (a clinical ALK inhibitor), the target compound’s amide group may broaden its applicability to non-oncological targets, such as inflammatory cytokines .
Research Findings and Mechanistic Insights
Critical Analysis:
- Kinase Selectivity : The compound exhibits moderate EGFR inhibition but lacks the multi-kinase targeting seen in Sorafenib, suggesting a narrower but more specific therapeutic window .
- COX-2 Inhibition : Its anti-inflammatory activity surpasses classical COX-2 inhibitors like Celecoxib, likely due to dual binding at the catalytic site and allosteric indole interactions .
Biological Activity
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-ethylbutanamide is a complex organic compound that incorporates multiple functional groups, including pyrimidine and indole moieties. This article explores its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Characteristics
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O |
| Molecular Weight | 335.41 g/mol |
| CAS Number | 924875-74-1 |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Key areas of research include:
- Anticancer Properties : The compound exhibits significant anticancer activity, particularly against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms.
- Enzyme Inhibition : It has been identified as a potent inhibitor of certain kinases involved in cancer progression. For instance, it may inhibit the activity of tyrosine kinases, which play a crucial role in signal transduction pathways that regulate cell growth and division.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, potentially offering benefits in neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation.
The biological mechanisms through which this compound exerts its effects include:
- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
- Modulation of Signaling Pathways : It interferes with key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for tumor growth and survival.
Case Studies
Several case studies have documented the effects of this compound:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure, attributed to apoptosis induction .
- In Vivo Studies : Animal models treated with the compound showed significant tumor size reduction compared to control groups, indicating its potential efficacy as an anticancer agent .
- Neuroprotection in Rodent Models : Research involving rodent models of neurodegeneration indicated that the compound reduced markers of oxidative stress and inflammation significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
